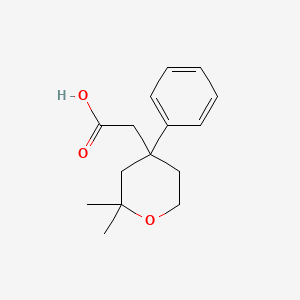
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid, also known as DMPTA, is an organic compound that is commonly used as a reagent in organic synthesis. It is a colorless, odorless, crystalline solid that is soluble in water and most organic solvents. DMPTA is a useful reagent due to its ability to form stable complexes with organic compounds, allowing for the selective synthesis of a variety of organic compounds.
Applications De Recherche Scientifique
Pharmacokinetics and Antitumor Effects
- 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), a structural analog, is a novel antitumor agent that selectively disrupts tumor vasculature and induces cytokines. It was investigated for its pharmacokinetics in cancer patients in a phase I clinical trial, revealing a non-linear pharmacokinetic profile with a significant degree of non-linearity across a broad dose range. The compound was found to be highly protein-bound to albumin until saturation occurred at higher doses, leading to a rapid increase in the free fraction and greater concentrations of DMXAA bound to non-albumin proteins (Jameson et al., 2007). Further investigation into DMXAA's effects on human tumor microcirculation, assessed by dynamic contrast-enhanced magnetic resonance imaging, indicated significant reductions in parameters related to tumor blood flow, consistent with tumor vascular targeting activity (Galbraith et al., 2002).
Metabolic Pathways and Disorders
- The compound was also studied in the context of hopantenate therapy, revealing abnormal fatty acid metabolism in patients during clinical episodes. The study found urinary excretion of various fatty acids, suggesting intoxication associated with hopantenate due to pantothenic acid deficiency or the inhibition of CoA-requiring reactions during stress (Matsumoto et al., 1991).
- A postulated defect in 4-hydroxyphenylpyruvate dioxygenase was studied, showing the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in a family. It suggests that the compound and its derivatives could be involved in alternative metabolic pathways or disorders (Niederwieser et al., 1978).
Toxicological Studies and Safety Evaluation
- The compound's analog, 2,4-dichlorophenoxyacetic acid, has been the subject of toxicological studies. One case study reported the poisoning of this compound, emphasizing the importance of prompt diagnosis and correct treatment, highlighting the need for proper management and understanding of such compounds in toxicological contexts (Hiran & Kumar, 2017).
- Sodium 2,2 dimethylbutyrate, another derivative, was evaluated for safety and pharmacokinetics in healthy volunteers. The study indicated favorable pharmacokinetics profiles and safety findings, suggesting that this derivative and potentially related compounds warrant further investigation for treatment in certain medical conditions (Perrine et al., 2011).
Propriétés
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-14(2)11-15(8-9-18-14,10-13(16)17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWBSUAXGNNDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


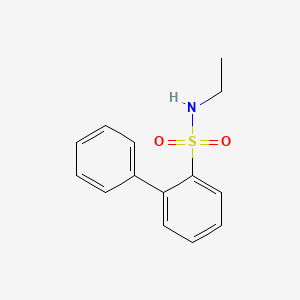

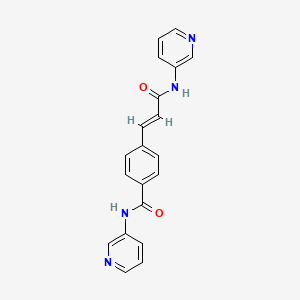
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)
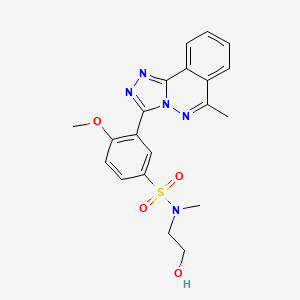
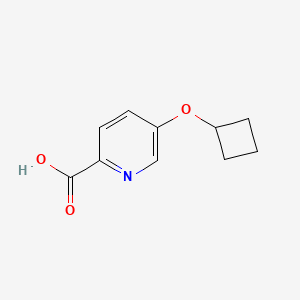

![Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2640419.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)